1-(4-Fluorophenyl)-4-(naphthylsulfonyl)piperazine
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Overview
Description
1-(4-Fluorophenyl)-4-(naphthylsulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a fluorophenyl group and a naphthylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-(naphthylsulfonyl)piperazine typically involves the reaction of 4-fluoroaniline with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-(naphthylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(naphthylsulfonyl)piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the naphthylsulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-4-(1-naphthylsulfonyl)piperazine
- 1-(4-Bromophenyl)-4-(1-naphthylsulfonyl)piperazine
- 1-(4-Methylphenyl)-4-(1-naphthylsulfonyl)piperazine
Comparison: Compared to its analogs, 1-(4-Fluorophenyl)-4-(naphthylsulfonyl)piperazine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, bromo, and methyl counterparts.
Properties
Molecular Formula |
C20H19FN2O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19FN2O2S/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)26(24,25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
InChI Key |
BZLVHYBNAPJHMP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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